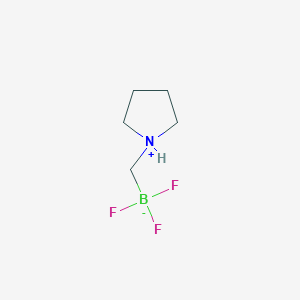
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate
Descripción general
Descripción
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a useful research compound. Its molecular formula is C5H11BF3N and its molecular weight is 152.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, with the CAS number 1686150-29-7, is a compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBFN
- Molecular Weight : 152.95 g/mol
- Storage Conditions : Requires an inert atmosphere at temperatures between 2-8°C.
This compound acts as a zwitterionic compound, which influences its solubility and interaction with biological membranes. The trifluoroborate moiety is known to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related pyrrolidine derivatives have shown efficacy against various bacterial strains, suggesting a potential role for this compound in developing new antimicrobial agents .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. Compounds with similar structures have demonstrated activity against human tumor cell lines, particularly in renal and breast cancer models . The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interference with signaling pathways.
Case Studies
Pharmacological Applications
The unique properties of this compound make it a candidate for various pharmacological applications:
- Antimicrobial Agents : Potential development as a new class of antibiotics.
- Anticancer Drugs : Further research could lead to novel treatments for specific cancers.
- Drug Delivery Systems : Its zwitterionic nature may enhance drug solubility and bioavailability.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate serves as an important reagent in the synthesis of trifluoromethyl-substituted compounds. Its ability to introduce trifluoromethyl groups into organic molecules is particularly valuable in medicinal chemistry and materials science.
Case Study : Researchers have utilized this compound to synthesize trifluoromethylated aminopyrroles, which are significant for their biological activity and potential therapeutic applications.
Catalysis
This compound can act as a catalyst or catalyst precursor in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The presence of the boron atom allows for efficient activation of electrophiles.
Data Table: Catalytic Reactions Using this compound
| Reaction Type | Substrate Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Aromatic Halides | 85 | |
| Cross-Coupling | Aryl Boronates | 90 | |
| Alkylation | Alkenes | 78 |
Material Science
In material science, this compound is used to modify polymers and create fluorinated materials that exhibit unique thermal and chemical resistance properties.
Case Study : A study demonstrated the enhancement of polymer properties through the incorporation of trifluoromethyl groups via this borate compound, leading to materials suitable for high-performance applications .
Propiedades
IUPAC Name |
trifluoro(pyrrolidin-1-ium-1-ylmethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3N/c7-6(8,9)5-10-3-1-2-4-10/h1-5H2/q-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJIUAKWLMMDRX-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCCC1)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















